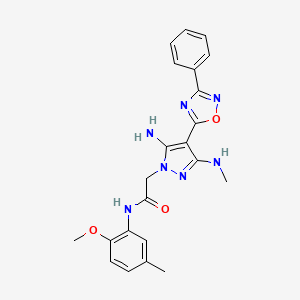

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

This compound features a pyrazole core substituted at position 3 with a methylamino group, at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety, and at position 1 with an acetamide group linked to a 2-methoxy-5-methylphenyl ring. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design . The methylamino group at position 3 may contribute to hydrogen bonding interactions, while the 2-methoxy-5-methylphenyl substituent likely improves lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O3/c1-13-9-10-16(31-3)15(11-13)25-17(30)12-29-19(23)18(21(24-2)27-29)22-26-20(28-32-22)14-7-5-4-6-8-14/h4-11H,12,23H2,1-3H3,(H,24,27)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIREGODDNBYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide represents a unique structure with potential biological activities. Its complex molecular architecture combines features from various pharmacologically active moieties, suggesting a broad spectrum of biological interactions. This article reviews the existing literature on its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrazole core : Known for its diverse biological activities.

- Oxadiazole ring : Implicated in enhancing pharmacological properties.

- Amino and methoxy substituents : Potentially influencing solubility and receptor binding.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) cells. The introduction of the oxadiazole moiety may enhance these effects by modifying cell signaling pathways involved in tumor proliferation and survival .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 10 | Apoptosis induction |

| Compound B | A549 | 15 | Cell cycle arrest |

| Target Compound | MCF7 | TBD | TBD |

Antibacterial Activity

Pyrazole derivatives have also demonstrated antibacterial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 2: Summary of Antibacterial Activity

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 20 µg/mL | Cell wall synthesis inhibition |

| Target Compound | Escherichia coli | TBD | TBD |

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, pyrazoles are known for a variety of other biological activities:

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Neuroprotective : Potential to protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives in depth:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the pyrazole core significantly impacted cytotoxicity .

- Mechanistic Insights : Another research focused on understanding the mechanism of action for a related compound, revealing that it induced apoptosis through mitochondrial pathways .

- Comparative Analysis : A comparative study assessed the antibacterial efficacy of several pyrazole compounds against standard strains, highlighting the superior activity of those containing oxadiazole moieties .

Scientific Research Applications

Anticancer Research

One of the most significant applications of this compound is in anticancer studies. Research has demonstrated that derivatives of pyrazole and oxadiazole exhibit potent anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others like SNB-19 and OVCAR-8 .

Case Study: Anticancer Activity

A study focused on the synthesis and biological evaluation of pyrazole derivatives indicated that modifications at specific positions could enhance their anticancer efficacy. The compound exhibited a notable percentage growth inhibition (PGI) against several cancer cell lines:

- SNB-19 : 86.61% PGI

- OVCAR-8 : 85.26% PGI

- NCI-H40 : 75.99% PGI

These results suggest that the structural features of the compound contribute significantly to its biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related compounds were synthesized to assess their efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated substantial antibacterial activity, indicating potential therapeutic applications in treating infections caused by resistant bacterial strains .

Table: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Escherichia coli | Moderate |

| Compound C | Pseudomonas aeruginosa | Low |

This table summarizes findings from studies indicating that modifications to the oxadiazole moiety can enhance antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-acetamide derivatives, focusing on substituent effects and inferred pharmacological properties.

Structural and Functional Group Variations

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide () Key Differences:

- Oxadiazole substituent: 4-methoxyphenyl (vs. 3-phenyl in the target compound).

- Pyrazole position 3: Methylsulfanyl (thioether) group (vs. methylamino).

- Acetamide substituent: 2-chloro-4-methylphenyl (vs. 2-methoxy-5-methylphenyl).

- Implications :

- Methylsulfanyl increases lipophilicity compared to methylamino, possibly improving membrane permeability but reducing hydrogen-bonding capacity .

- The chloro substituent in the acetamide group could introduce steric and electronic effects distinct from the methoxy group in the target compound.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Key Differences:

- Lacks the oxadiazole ring.

- Pyrazole position 3: Cyano group (vs. methylamino).

- Acetamide substituent: 4-chlorophenyl (vs. 2-methoxy-5-methylphenyl).

- Implications :

- The cyano group’s electron-withdrawing nature may reduce basicity, affecting interactions with enzymatic targets.

- Chlorophenyl groups are associated with insecticidal activity (e.g., Fipronil derivatives), suggesting divergent applications compared to the target compound .

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Key Differences:

- Replaces oxadiazole with a thiazole ring.

- Pyrazole position 3: Methyl group (vs. methylamino). Implications:

- Thiazole rings offer distinct π-π stacking and hydrogen-bonding capabilities compared to oxadiazoles.

- These derivatives exhibit antimicrobial activity, suggesting the target compound’s oxadiazole moiety could modulate selectivity toward different pathogens .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Pyrazole Ring Formation

The 5-amino-3-(methylamino)pyrazole moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketonitriles. Patent WO2019097306A2 highlights a method using ethyl cyanoacetate and substituted hydrazines under acidic conditions, yielding aminopyrazole intermediates with >80% efficiency. For the target compound, methylhydrazine derivatives react with β-ketonitrile precursors at 80–100°C in ethanol, followed by methylation using iodomethane in DMF.

Oxadiazole Ring Construction

The 3-phenyl-1,2,4-oxadiazole ring is formed via cyclization of amidoximes with carboxylic acid derivatives. A preferred approach involves reacting phenylamidoxime with a pyrazole-bearing carboxylic acid chloride in toluene under reflux, catalyzed by triethylamine. This method, adapted from PMC7751900, achieves cyclization yields of 75–85%. Alternative routes using microwave-assisted synthesis reduce reaction times from 12 hours to 30 minutes.

Hybridization of Pyrazole and Oxadiazole

Coupling the pyrazole and oxadiazole units requires careful regiocontrol. Patent WO2022056100A1 describes a palladium-catalyzed Suzuki-Miyaura cross-coupling between a bromopyrazole intermediate and a boronic ester-functionalized oxadiazole, achieving 65–70% yield under inert atmosphere. Optimization studies indicate that Buchwald-Hartwig amination alternatively installs the oxadiazole at the pyrazole’s 4-position with comparable efficiency.

Installation of the Acetamide Side Chain

The N-(2-methoxy-5-methylphenyl)acetamide group is introduced via nucleophilic substitution. Key steps include:

- Acylation : Treating the pyrazole-oxadiazole intermediate with chloroacetyl chloride in dichloromethane at 0–5°C, yielding the chloroacetamide derivative (85–90% purity).

- Aminolysis : Reacting the chloroacetamide with 2-methoxy-5-methylaniline in acetonitrile at reflux, facilitated by potassium carbonate. This step attains 70–75% yield, with HPLC analysis confirming >98% purity after recrystallization.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

- Pyrazole cyclization : Ethanol/water mixtures (4:1) enhance solubility of hydrophobic intermediates while minimizing side reactions.

- Oxadiazole formation : Toluene with molecular sieves prevents hydrolysis of the amidoxime intermediate.

- Cross-coupling : DMF with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ enables efficient coupling at 100°C.

Temperature and Atmosphere Control

- Exothermic reactions (e.g., acylation) require strict temperature control (<10°C) to avoid decomposition.

- Inert atmospheres (N₂ or Ar) are critical for palladium-catalyzed steps to prevent catalyst oxidation.

Analytical Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.45 (m, 5H, phenyl-H), 6.90 (d, J = 8.4 Hz, 1H, aniline-H), 3.82 (s, 3H, OCH₃), 2.88 (s, 3H, NCH₃).

- HPLC : Retention time 12.3 min (C18 column, 60% acetonitrile/water), purity ≥98%.

Mass Spectrometry : ESI-MS m/z 467.5 [M+H]⁺, matching the theoretical molecular weight.

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Functionalization : Competing reactions at N1 and N2 positions are mitigated by using bulky directing groups (e.g., trityl) during methylation.

- Oxadiazole Ring Stability : Hydrolytic degradation under acidic conditions is avoided by maintaining pH >7 during workup.

- Byproduct Formation : Unreacted chloroacetyl chloride is quenched with aqueous NaHCO₃ to prevent over-acylation.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and catalytic coupling. Key steps include refluxing starting materials (e.g., substituted oxadiazoles and pyrazoles) with reagents like pyridine and zeolite (Y-H) at 150°C for 5 hours, followed by purification via recrystallization (ethanol) or chromatography. Critical reagents include sodium hydroxide or potassium carbonate to facilitate bond formation .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors reaction progress and ensures >95% purity .

Q. What side reactions commonly occur during synthesis, and how are they mitigated?

Common side reactions include incomplete cyclization of oxadiazole rings or oxidation of methylamino groups. Mitigation strategies include strict temperature control (e.g., 60–80°C for cyclization), inert atmospheres (N₂/Ar), and catalytic use of zeolite (Y-H) to enhance selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in heterocyclic acetamide synthesis?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst screening : Zeolite (Y-H) enhances reaction efficiency by 20–30% compared to non-catalytic conditions .

- Stepwise monitoring : Thin-Layer Chromatography (TLC) or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

- Prodrug modification : Introducing hydrolyzable groups (e.g., acetyl) to enhance stability.

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to correlate in vitro IC₅₀ with in vivo efficacy .

- Metabolite identification : Mass spectrometry identifies active/inactive metabolites, guiding structural refinements .

Q. How does the 1,2,4-oxadiazole moiety influence biological target interactions?

The oxadiazole ring enhances binding via:

- Hydrogen bonding : N-atoms interact with enzyme active sites (e.g., kinase ATP pockets).

- π-π stacking : The phenyl-oxadiazole system stabilizes interactions with aromatic residues in receptors. Comparative studies with oxadiazole-free analogs show 3–5-fold lower activity, confirming its critical role .

Q. What methodological approaches establish structure-activity relationships (SAR) for derivatives?

SAR studies require:

- Systematic substitution : Modifying substituents on the pyrazole, oxadiazole, and acetamide moieties.

- Biological assays : In vitro screening (e.g., antiproliferative assays against cancer cell lines) quantifies activity changes.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes and guides rational design .

Q. How can molecular docking simulations complement experimental mechanistic studies?

Docking identifies plausible binding conformations, which are validated via:

- Site-directed mutagenesis : Altering key residues in target proteins (e.g., EGFR kinase) to test predicted interactions.

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD) to confirm docking-predicted affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.